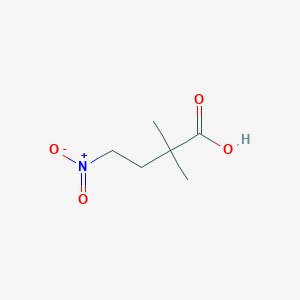
2,2-Dimethyl-4-nitrobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Dimethyl-4-nitrobutanoic acid” is a chemical compound with the CAS Number: 2167068-69-9 . It has a molecular weight of 161.16 and its IUPAC name is 2,2-dimethyl-4-nitrobutanoic acid . It is in liquid form .
Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-4-nitrobutanoic acid” is 1S/C6H11NO4/c1-6(2,5(8)9)3-4-7(10)11/h3-4H2,1-2H3,(H,8,9) . The InChI key is NTPGYXHHDXUFRU-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2,2-Dimethyl-4-nitrobutanoic acid” is a liquid at room temperature . It has a molecular weight of 161.16 .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The research by Itoh and Kanemasa (2002) illustrates the application of related compounds in enantioselective synthesis. They demonstrated that reactions of nitromethane with 1-(2-alkenoyl)-3,5-dimethylpyrazoles could be catalyzed to produce 1-(3-substituted 4-nitrobutanoyl)-3,5-dimethylpyrazoles with high chemical yields and excellent enantioselectivities. This method has implications for the synthesis of enantiomers of 4-substituted 2-pyrrolidinone derivatives, potentially useful in pharmaceutical synthesis (Itoh & Kanemasa, 2002).
Ion Mobility Spectrometry
Munro, Thomas, and Langford (1998) explored the ion mobility spectrometric behavior of a dinitrobutane, providing insights into the decomposition mechanisms and potential applications in detecting and analyzing chemical compounds through ion mobility spectrometry (Munro et al., 1998).
Fluorescent Detection of Explosives
Germain et al. (2007) studied the fluorescent quenching of a zinc complex, showcasing its potential for detecting nitroaromatics and dinitrobutane, which are chemical signatures of explosives. This research has practical applications in security and environmental monitoring (Germain et al., 2007).
Metal-Organic Frameworks for Explosive Detection
Lan et al. (2009) discovered that a luminescent microporous metal-organic framework could detect vapors of nitroaromatic explosives and plastic explosive taggants rapidly and reversibly, demonstrating an innovative approach to enhancing safety and security protocols (Lan et al., 2009).
Safety and Hazards
The safety information for “2,2-Dimethyl-4-nitrobutanoic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Several precautionary statements are also provided, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Eigenschaften
IUPAC Name |
2,2-dimethyl-4-nitrobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-6(2,5(8)9)3-4-7(10)11/h3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPGYXHHDXUFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-nitrobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

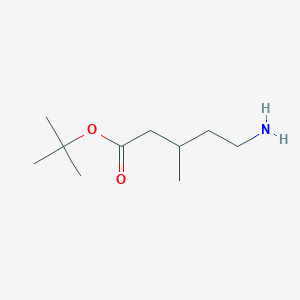
![1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2649549.png)
![ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2649550.png)
![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2649552.png)

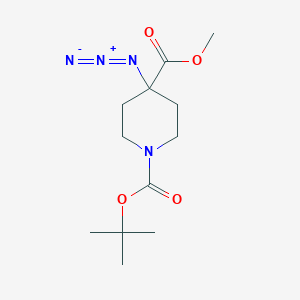

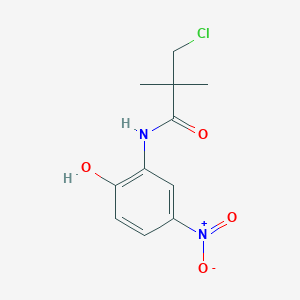


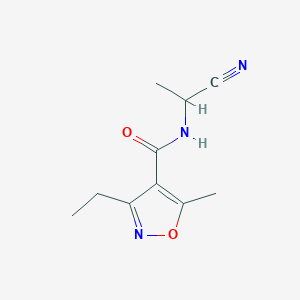
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2649566.png)
![3-[2-(Methylamino)phenyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2649567.png)